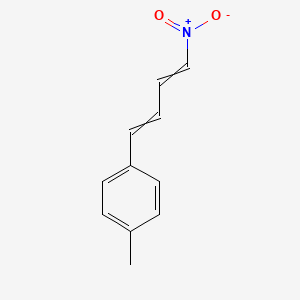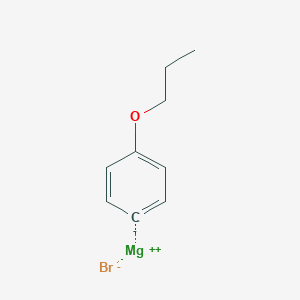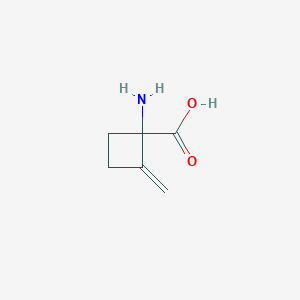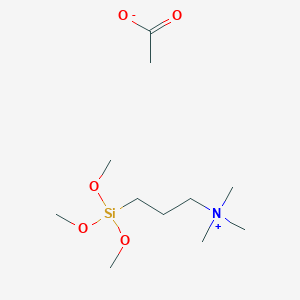![molecular formula C6H6N4O3 B12566294 N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide CAS No. 192825-15-3](/img/structure/B12566294.png)
N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethylidene group, a nitro group, and a carboxamide group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate in the presence of a suitable catalyst . Another approach includes the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines . These reactions are often carried out under mild conditions, such as room temperature or slightly elevated temperatures, and can be facilitated by microwave-assisted synthesis for higher yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as nickel or copper complexes may be employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The imidazole ring can bind to metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-Substituted-phenylmethylidene]benzohydrazide: Similar in structure but with different substituents.
N-Methyl-4-nitroaniline: Contains a nitro group and an amine group but lacks the imidazole ring.
Uniqueness
N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
192825-15-3 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N-ethylidene-5-nitro-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H6N4O3/c1-2-7-6(11)4-5(10(12)13)9-3-8-4/h2-3H,1H3,(H,8,9) |
InChI Key |
MIGGBVPFQSYYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC(=O)C1=C(NC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)

![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)
![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)


